Benzyl 4-vinylbenzoate
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Overview
Description
Benzyl 4-vinylbenzoate is an organic compound that belongs to the ester class of chemicals. It is derived from the esterification of benzyl alcohol and 4-vinylbenzoic acid. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl 4-vinylbenzoate can be synthesized through the esterification reaction between benzyl alcohol and 4-vinylbenzoic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques, such as column chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-vinylbenzoate undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding epoxides or diols.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The vinyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Reagents such as halogens or nucleophiles like amines can be used for substitution reactions.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Benzyl alcohol and 4-vinylbenzyl alcohol.
Substitution: Various substituted this compound derivatives.
Scientific Research Applications
Benzyl 4-vinylbenzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of advanced materials, coatings, and adhesives.
Mechanism of Action
The mechanism of action of benzyl 4-vinylbenzoate involves its interaction with specific molecular targets and pathways. The vinyl group allows for various chemical modifications, enabling the compound to participate in diverse chemical reactions. The ester group can undergo hydrolysis, releasing benzyl alcohol and 4-vinylbenzoic acid, which can further interact with biological systems.
Comparison with Similar Compounds
Similar Compounds
4-Vinylbenzoic acid: A precursor in the synthesis of benzyl 4-vinylbenzoate.
Benzyl benzoate: Shares the benzyl ester structure but lacks the vinyl group.
Vinyl benzoate: Contains the vinyl group but lacks the benzyl ester structure.
Uniqueness
This compound is unique due to the presence of both the benzyl ester and vinyl functional groups
Properties
Molecular Formula |
C16H14O2 |
---|---|
Molecular Weight |
238.28 g/mol |
IUPAC Name |
benzyl 4-ethenylbenzoate |
InChI |
InChI=1S/C16H14O2/c1-2-13-8-10-15(11-9-13)16(17)18-12-14-6-4-3-5-7-14/h2-11H,1,12H2 |
InChI Key |
XEHGVUBSXASRDK-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=C(C=C1)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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